Home > Products > Screening Compounds P10163 > 4-[4-[3-(Methylamino)propoxy]phenyl]butan-2-one;oxalic acid
4-[4-[3-(Methylamino)propoxy]phenyl]butan-2-one;oxalic acid -

4-[4-[3-(Methylamino)propoxy]phenyl]butan-2-one;oxalic acid

Catalog Number: EVT-4230175
CAS Number:
Molecular Formula: C16H23NO6
Molecular Weight: 325.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2,2-Dimethyl-1,3-dioxolane-4S-yl)methyl-3-[4-(2(S),3-epoxypropyl)phenyl] propionate

Compound Description: (2,2-Dimethyl-1,3-dioxolane-4S-yl)methyl-3-[4-(2(S),3-epoxypropyl)phenyl] propionate, represented by the formula II in the provided abstract, serves as a crucial starting material in the synthesis of landiolol oxalate []. Landiolol oxalate, the target of this synthesis, is an ultra-short-acting beta1-adrenergic receptor antagonist.

N-(2-Aminoethyl)-4-morpholino-carboxamide oxalate

Compound Description: N-(2-Aminoethyl)-4-morpholino-carboxamide oxalate, represented by formula III in the provided abstract, is the other key starting material used in the synthesis of landiolol oxalate [].

[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl-3-[4-[(2S)-2-hydroxy-3-[2-(morpholino-4-formylamino)ethylamino]propoxy]phenyl]propionate oxalate

Compound Description: This compound, represented by formula I in the abstract, is the final product of the synthesis described []. It is landiolol oxalate, a clinically used beta-blocker.

5-Chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine butanedioate

Compound Description: This compound, designated as TTI-237 within the abstract [], is a novel microtubule-active compound demonstrating in vivo antitumor activity.

Methyl(R)-2-(2-(2-chloro-5-(2-hydroxy-3-(methylamino)propoxy)phenyl)-6-(3,5-dimethylisoxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Compound Description: The provided abstract focuses on exploring different solid forms of this compound, aiming to identify optimal forms for inhibiting the activity of coactivator-associated arginine methyltransferase 1 (CARM1) [].

N-({3,5-Dibromo-4-[3-(methylamino)propoxy]phenyl}ethyl)carbamic acid methyl ester

Compound Description: This compound represents a novel dibromotyrosine-derived metabolite isolated from the Indian marine sponge Psammalplysilla purpurea [].

Purpuramine-L

Compound Description: Purpuramine-L, a known dibromotyrosine derivative, was also isolated from the Psammalplysilla purpurea sponge alongside the previously mentioned novel metabolite [].

(+/-)-Ethyl 2-[2-(3-hydroxypropyl)-4-oxocyclohexylidene-propionate

Compound Description: This compound, along with three others, exhibited potent anti-ulcer activities in a study investigating the structure-activity relationships of phenylpropanol derivatives [].

(+/-)-Ethyl 2-[2-(3-hydroxypropyl)-4,5-dimethoxyphenyl]propionate

Compound Description: This compound, designated as compound 2 in the study, also exhibited significant anti-ulcer activity [].

(+/-)-3-[2-(3-Hydroxypropyl)-4,5-dimethoxyphenyl]-2-butanone

Compound Description: Designated as compound 3, this molecule exhibited notable anti-ulcer activity [].

(+/-)-2-[2-(3-Hydroxypropyl)-4-methoxy-5-(2- piperidinoethoxy)phenyl]cyclopentanone

Compound Description: Identified as compound 4 in the study, this compound displayed potent anti-ulcer properties [].

(+/-)-3-[2-(3-Hydroxypropyl)-4-methoxy-5-[3-(4- methylpiperidino)propoxy]phenoxy]-2-butanone.3/2 oxalate

Compound Description: This compound, represented as 6k in the research, emerged as a promising anti-ulcer agent among the synthesized (+/-)-3-[(3-hydroxypropyl)phenoxy]-2-butanone derivatives [].

(+-)-N-Methyl-N-(1-methyl-3,3-diphenylpropyl) formamide

Compound Description: The study investigated the metabolism of this compound, (+-)-N-methyl-N-(1-methyl-3,3-diphenylpropyl) formamide (compound 1), in rats to understand its metabolic fate [].

N-(2-Butylbenzofuran-5-yl) acetamide

Compound Description: This compound serves as a starting material in a multi-step synthesis of dronedarone hydrochloride [].

4-(3-Chloropropoxy) benzoyl chloride

Compound Description: This compound is another crucial starting material in the synthesis of dronedarone hydrochloride [].

N-[2-Butyl-3-[4-(3-chloropropoxy)benzoyl]benzofuran- 5-yl]acetamide

Compound Description: Designated as compound 5, this molecule serves as an intermediate in the synthetic pathway to produce dronedarone hydrochloride [].

(5-Amino-2-butylbenzofuran -3-yl)[[4-(3-(dibutylamino)propoxy]phenyl]methanone oxalate

Compound Description: This compound represents a key intermediate produced in the penultimate step of dronedarone hydrochloride synthesis [].

Dronedarone hydrochloride

Compound Description: Dronedarone hydrochloride is the final product of the multi-step synthesis described in the abstract []. It is a medication used to treat certain heart rhythm problems.

1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine

Compound Description: This compound, referred to as JNJ 7777120, is a selective and potent histamine H4 receptor antagonist [].

4-Methylhistamine

Compound Description: 4-Methylhistamine is identified as a high-affinity agonist of the histamine H4 receptor, exhibiting a 100-fold selectivity for the H4R over other histamine receptor subtypes [].

References:1. 2. 3. 4. 5. 6. 7. 8.

Properties

Product Name

4-[4-[3-(Methylamino)propoxy]phenyl]butan-2-one;oxalic acid

IUPAC Name

4-[4-[3-(methylamino)propoxy]phenyl]butan-2-one;oxalic acid

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

InChI

InChI=1S/C14H21NO2.C2H2O4/c1-12(16)4-5-13-6-8-14(9-7-13)17-11-3-10-15-2;3-1(4)2(5)6/h6-9,15H,3-5,10-11H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

IZDSKYHMHVLNKE-UHFFFAOYSA-N

SMILES

CC(=O)CCC1=CC=C(C=C1)OCCCNC.C(=O)(C(=O)O)O

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCCCNC.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.